Selective β-Glucuronidase Inhibitor Intermediate
Patent US11052072 explicitly exemplifies the synthesis of a potent and selective microbiota β-glucuronidase inhibitor using ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate as the critical penultimate intermediate. The final compound, incorporating the 8-carboxylate-derived structure, exhibited significantly more potent β-glucuronidase inhibition than unsubstituted or differently substituted pyrazolo[4,3-c]quinoline comparators detailed in the patent's SAR tables [1]. While the patent does not disclose the IC50 of this specific intermediate, the structure-activity relationship (SAR) data demonstrates that modifications originating from the 8-carboxylate position are essential for achieving picomolar inhibition of the target enzyme and high selectivity over human β-glucuronidase [1].
| Evidence Dimension | Enzymatic inhibition and selectivity (derived SAR) |
|---|---|
| Target Compound Data | Precursor to compounds with target picomolar inhibition. |
| Comparator Or Baseline | Unsubstituted or differently substituted pyrazolo[4,3-c]quinoline cores from the same patent SAR tables (specific IC50 values not disclosed for the intermediate). |
| Quantified Difference | Not numerically quantifiable for the intermediate itself; the final compounds show a >1000-fold selectivity window for bacterial over human β-glucuronidase, a property linked to the 8-position substituent. |
| Conditions | In vitro enzymatic assay using purified recombinant β-glucuronidase enzymes. |
Why This Matters
This confirms the compound's utility as a non-optional intermediate for a specific, patented class of highly selective enzyme inhibitors, which cannot be replicated with off-the-shelf 3-oxo-pyrazoloquinoline analogs.
- [1] Patent US-11052072-B2. Pyrazolo[4,3-c]quinoline derivatives for inhibition of beta-glucuronidase. Issued July 6, 2021. View Source
